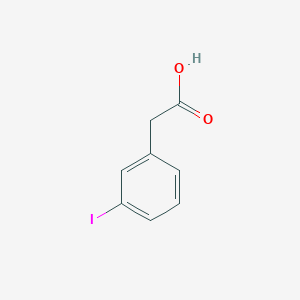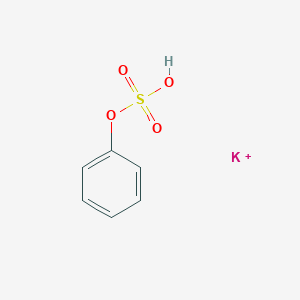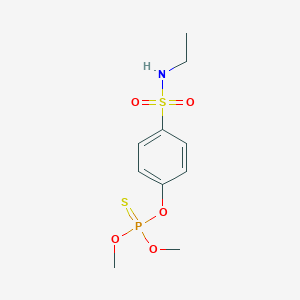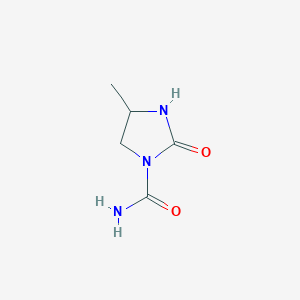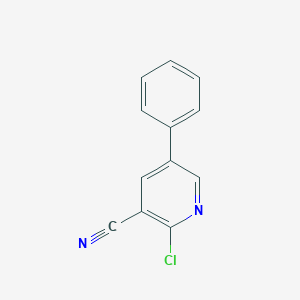
2-Chloro-5-phenylnicotinonitrile
概要
説明
2-Chloro-5-phenylnicotinonitrile is a chemical compound with the CAS Number: 10177-10-3 . It has a molecular weight of 214.65 .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-phenylnicotinonitrile is1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H . This code provides a specific description of the molecule’s structure.
科学的研究の応用
Solar Cell Advancements
- Dye-Sensitized Solar Cells : A derivative of phenylnicotinonitrile, including 2-Chloro-5-phenylnicotinonitrile, was used to improve the performance of dye-sensitized solar cells. It showed an increase in open-circuit potential but a decrease in short current density, indicating its potential for enhancing solar cell efficiency (Mazloum‐Ardakani et al., 2018).
Chemical Synthesis
- Synthesis of Pyridine Derivatives : Research on the reaction of ethyl benzoylacetate with malononitrile has led to the synthesis of new pyridine and pyridazine derivatives, including compounds related to 2-Chloro-5-phenylnicotinonitrile (Abdelrazek et al., 2001).
- Anticancer Compounds : 2-Aminonicotinonitrile derivatives, related to 2-Chloro-5-phenylnicotinonitrile, were synthesized and assessed for anticancer properties, showing potential in the development of new anticancer drugs (Mansour et al., 2021).
Materials Science
- Corrosion Inhibition : Derivatives of 2-aminopyridine, closely related to 2-Chloro-5-phenylnicotinonitrile, have been investigated as corrosion inhibitors for mild steel, indicating their potential in protective coatings and materials preservation (Verma et al., 2018).
Biological Applications
- Antimicrobial Activities : Various heterocyclic substances derived from arylhydrazononitriles, akin to 2-Chloro-5-phenylnicotinonitrile, demonstrated promising antimicrobial activities, which can be crucial in the development of new antimicrobial agents (Behbehani et al., 2011).
Environmental and Analytical Chemistry
- Water Pollution Monitoring : A study on Rhodococcus erythropolis ZJB-09149 revealed its ability to transform 2-chloro-3-cyanopyridine, a compound related to 2-Chloro-5-phenylnicotinonitrile, into 2-chloronicotinic acid, highlighting its application in environmental biotechnology and pollution monitoring (Jin et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOYDCQWVLJOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377266 | |
| Record name | 2-chloro-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylnicotinonitrile | |
CAS RN |
10177-10-3 | |
| Record name | 2-chloro-5-phenylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

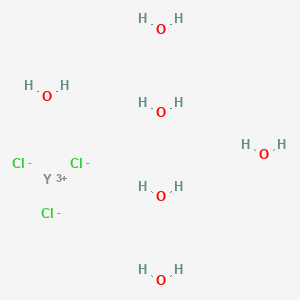
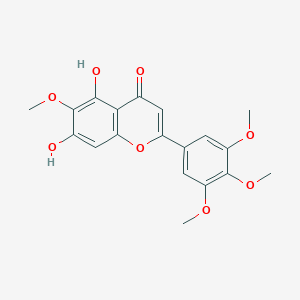
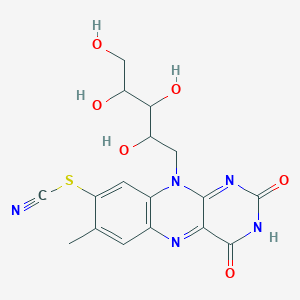
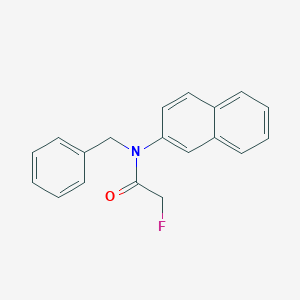
![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)
